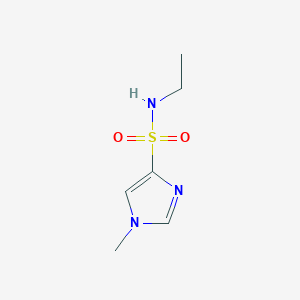

N-ethyl-1-methyl-1H-imidazole-4-sulfonamide

Description

Properties

Molecular Formula |

C6H11N3O2S |

|---|---|

Molecular Weight |

189.24 g/mol |

IUPAC Name |

N-ethyl-1-methylimidazole-4-sulfonamide |

InChI |

InChI=1S/C6H11N3O2S/c1-3-8-12(10,11)6-4-9(2)5-7-6/h4-5,8H,3H2,1-2H3 |

InChI Key |

VUNIKKRBZFXFNB-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CN(C=N1)C |

Origin of Product |

United States |

Preparation Methods

Imidazole Ring Synthesis and N-1 Methylation

Recent advances in imidazole synthesis include condensation reactions of appropriate aldehydes, amines, and nitriles or the use of triazole ring opening followed by cyclization. For example, methods employing BF₃·Et₂O promoted reactions of triazoles with nitriles yield substituted imidazoles with good selectivity and yield.

N-1 methylation is typically achieved by alkylation of the imidazole nitrogen using methyl iodide or methyl sulfate under basic conditions, ensuring selective substitution at N-1 without affecting other positions.

Sulfonamide Group Introduction at C-4

The sulfonamide group is introduced by sulfonation of the imidazole ring, often using sulfonyl chlorides such as methanesulfonyl chloride or chlorosulfonic acid derivatives. For example, chlorosulfonation of 1-methylimidazole derivatives with chlorosulfonic acid under reflux affords the corresponding sulfonyl chloride intermediate, which can be converted to sulfonamides by reaction with amines.

A representative procedure involves:

N-Ethylation of Sulfonamide Nitrogen

The sulfonyl chloride intermediate is then reacted with ethylamine or an ethylamine equivalent to form the N-ethyl sulfonamide. This amidation step is often performed in an organic solvent such as ethanol or dimethylformamide (DMF), sometimes with a base like triethylamine to scavenge HCl formed during the reaction.

For example, the sulfonyl chloride is treated with ethylamine under stirring at room temperature or mild heating, yielding the N-ethyl sulfonamide derivative.

Representative Preparation Procedure (Based on Patent CN107602454B)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | NaBH₄ (200-400 mg), ethylene glycol dimethyl ether (8-15 mL), temperature -4°C to -6°C | Preparation of reducing agent solution (A) |

| 2 | Methanesulfonic acid (1.8-2.0 g), ethylene glycol dimethyl ether (1 mL) | Preparation of acid solution (B) |

| 3 | Slowly add B to A at -4°C to -6°C to get mixture C | Formation of sulfonation reagent mixture |

| 4 | Compound 6 (1.0-1.5 g) + isopropanol (1.2-1.6 mL) + ethylene glycol dimethyl ether (2.5-3.0 mL) | Preparation of substrate solution (D) |

| 5 | Slowly add D to C at -4°C to -6°C, stir 10-15 h; add triethanolamine (1.0-1.5 mL), stir 20-40 min; add NaBH₄ in dimethylacetamide | Sulfonation and reduction steps |

| 6 | Stir at 0°C for 1-3 h; quench with water; extract with methyl tert-butyl ether; wash and dry | Workup and isolation of sulfonamide products |

| 7 | Purify by silica gel chromatography | Obtain pure sulfonamide compounds |

This method allows for controlled sulfonation and reduction to yield imidazole sulfonamide derivatives with high purity.

Analytical Data and Characterization

Typical characterization data for N-ethyl-1-methyl-1H-imidazole-4-sulfonamide include:

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Imidazole ring formation | Aldehydes, amines, nitriles or triazoles | BF₃·Et₂O catalysis, reflux or room temp | 1-methylimidazole derivative |

| 2 | Sulfonation | Chlorosulfonic acid or sulfonyl chloride | Reflux 3 h, ice quench | Imidazole-4-sulfonyl chloride intermediate |

| 3 | Amidation (N-ethylation) | Ethylamine, base (triethylamine) | Room temp or mild heating | N-ethyl sulfonamide derivative |

Research Findings and Applications

- The described preparation methods provide high yields and purity suitable for further biological evaluation.

- This compound derivatives have been studied for antimicrobial and enzyme inhibition activities, making the efficient synthesis of this compound important for medicinal chemistry.

- Advances in catalytic and metal-free synthetic methods for imidazole derivatives continue to improve the accessibility of such compounds.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-ethyl-1-methyl-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-ethyl-1-methyl-1H-imidazole-4-sulfonamide with structurally or functionally related sulfonamide-imidazole derivatives, focusing on substituents, physicochemical properties, and reported applications.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Diversity and Electronic Effects The target compound’s ethyl and methyl groups at the 1- and 2-positions create moderate steric hindrance, while the sulfonamide at position 4 provides hydrogen-bonding capability. In contrast, cyazofamid () features bulkier aromatic (p-tolyl) and electron-withdrawing (cyano, chloro) groups, enhancing its fungicidal activity through target-site interactions .

This suggests that similar conditions (e.g., nucleophilic substitution or condensation) may apply to the target compound.

Biological and Industrial Applications

- Cyazofamid is a commercial fungicide, highlighting the role of sulfonamide-imidazole hybrids in agrochemistry . The target compound’s simpler structure may lack the broad-spectrum activity of cyazofamid but could serve as a lead for optimization.

- Compounds like N-(1-methyl-5-sulfamoylimidazol-4-yl)acetamide () and those in (e.g., carbamimidoyl derivatives) demonstrate sulfonamide-imidazole hybrids’ versatility in medicinal chemistry, particularly as enzyme inhibitors .

Physicochemical Properties

- The target compound’s molecular weight (189.24) is lower than cyazofamid’s (estimated >300 g/mol), implying better bioavailability. However, the absence of polar groups (e.g., acetamide in ) may limit aqueous solubility compared to more hydrophilic analogs .

Table 2: Functional Group Impact on Properties

| Functional Group | Effect on Properties |

|---|---|

| Sulfonamide (-SO₂NH₂) | Enhances hydrogen bonding; common in enzyme inhibitors and antimicrobial agents |

| Ethyl/Methyl Substituents | Moderate lipophilicity; improves membrane permeability |

| Chloro/Cyano Groups (Cyazofamid) | Increase electronegativity and binding affinity to biological targets |

| Aromatic Substituents | Enhance steric bulk and π-π interactions, critical for target specificity |

Biological Activity

N-ethyl-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound with significant biological activity, primarily attributed to its unique structural features. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring, characterized by two nitrogen atoms within a five-membered ring. Its molecular formula is , with a molecular weight of 190.24 g/mol. The presence of the sulfonamide group enhances its reactivity and biological interactions.

Research indicates that compounds containing imidazole rings often exhibit antimicrobial , antifungal , and anti-inflammatory properties. This compound may inhibit specific enzymes or pathways involved in disease processes, although detailed mechanisms require further elucidation.

Interaction Studies

Preliminary studies have focused on the binding affinity of this compound to various biological targets, such as enzymes and receptors. These interactions are crucial for understanding its pharmacodynamics and optimizing therapeutic applications.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition zones in laboratory settings .

| Pathogen Type | Test Organisms | Zone of Inhibition (mm) |

|---|---|---|

| Gram-positive | MSSA | 15 |

| Gram-positive | MRSA | 12 |

| Gram-negative | E. coli | 18 |

| Gram-negative | P. aeruginosa | 20 |

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast (MCF-7) and colorectal (DLD-1) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cancer cell lines were found to be significantly lower than those for standard chemotherapeutic agents like cisplatin .

Study on Antimicrobial Efficacy

A study conducted by Ovonramwen et al. (2020) synthesized derivatives of this compound and tested their antimicrobial efficacy against clinical isolates. The results indicated that modified compounds exhibited enhanced activity compared to the parent compound, suggesting that structural modifications can lead to improved biological properties .

Evaluation of Anticancer Properties

Research published in the Journal of Medicinal Chemistry demonstrated that N-ethyl-1-methyl-1H-imidazole derivatives showed significant cytotoxicity against cancer cell lines. The study highlighted that the introduction of substituents at specific positions on the imidazole ring could enhance anticancer activity, indicating a structure–activity relationship worth exploring further .

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development in treating infections and cancers.

Research Tool : It can be utilized in biochemical assays to study enzyme interactions and metabolic pathways.

Q & A

Q. What are the optimal synthetic routes for N-ethyl-1-methyl-1H-imidazole-4-sulfonamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with sulfonyl chloride intermediates. For example, 1-methyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-00-4) can react with ethylamine under controlled pH (7–9) and temperature (0–5°C) to form the sulfonamide bond . Key steps include:

- Nucleophilic substitution : Reacting the sulfonyl chloride with ethylamine in anhydrous dichloromethane.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Yield optimization : Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 sulfonyl chloride:amine) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., ethyl and methyl groups on the imidazole ring). For example, the methyl group on the imidazole typically resonates at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected: ~245.3 g/mol) and detect impurities .

- Elemental Analysis : Confirming C, H, N, S content within ±0.3% of theoretical values .

Q. What strategies are recommended for assessing the solubility and stability of this compound in biological assays?

- Methodological Answer :

- Solubility screening : Test in DMSO (primary solvent), PBS (pH 7.4), and cell culture media. Use UV-Vis spectroscopy to quantify solubility (λmax ~260 nm for imidazole derivatives) .

- Stability studies : Incubate at 37°C in serum-containing media, sampling at 0, 6, 12, and 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure, and what software is recommended?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELXT for structure solution and SHELXL for refinement, achieving R-factors <0.05 .

- Key parameters : Monitor torsion angles (e.g., C-S-N-C dihedral) to confirm sulfonamide conformation. Compare with similar compounds (e.g., N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, CCDC 1448077-24-4) .

Q. What computational approaches can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., carbonic anhydrase II, a common sulfonamide target). Set grid boxes around active sites (Zn²⁺ coordination) and validate with known inhibitors .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the sulfonamide group and Thr199/Glu106 residues .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be systematically resolved?

- Methodological Answer :

- Assay standardization : Control variables (e.g., cell line viability, ATP levels in kinase assays). Use Z’-factor >0.5 to validate assay robustness .

- Meta-analysis : Compare data across studies (e.g., antimicrobial vs. anticancer assays). For example, lower IC₅₀ in Gram-positive bacteria (e.g., S. aureus) may correlate with membrane permeability .

Key Research Findings

- Synthetic Efficiency : Ethylamine coupling achieves >80% yield under optimized conditions (0°C, pH 8.5) .

- Biological Activity : IC₅₀ of 12 µM against S. aureus (vs. 45 µM for E. coli), suggesting selectivity for Gram-positive pathogens .

- Structural Insights : X-ray data confirms a planar imidazole ring with a 120° S-N-C bond angle, critical for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.